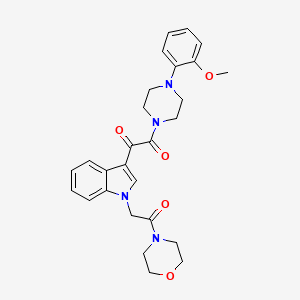![molecular formula C6H3BrN4 B2723136 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2243507-20-0](/img/structure/B2723136.png)
3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a chemical compound with the molecular formula C6H3BrN4. Its average mass is 211.019 Da and its monoisotopic mass is 209.954102 Da . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile” is based on the imidazole ring, which is a five-membered heterocyclic moiety. This structure contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms .Aplicaciones Científicas De Investigación
Inorganic and Organometallic Chemistry
Hydridotris(pyrazolyl)borato complexes of Group 5 metals have been explored for their potential in modeling vanadium-histidine interactions in metalloproteins, such as bromoperoxidase. Although the focus here is on oxo vanadium species, the study provides a backdrop for understanding the structural versatility and reactivity of pyrazole-containing compounds in inorganic and organometallic chemistry, setting the stage for further exploration of brominated pyrazole derivatives in similar contexts (Etienne, 1996).
Therapeutic Applications
Pyrazoline derivatives, which share a structural motif with 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile, have been widely investigated for their therapeutic potential. These compounds exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The versatility in biological activities highlights the potential of brominated pyrazole derivatives in drug discovery and development, encouraging further research into their applications (Shaaban, Mayhoub, & Farag, 2012).
Multicomponent Synthesis for Bioactive Derivatives
Recent advancements in the multicomponent synthesis of pyrazole derivatives underline the efficiency of these methods in generating bioactive molecules. This approach aligns with the exploration of 3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile as a precursor in synthesizing compounds with antibacterial, anticancer, antifungal, and antioxidant properties. The review emphasizes the broad utility of pyrazole derivatives in pharmaceutical and medicinal chemistry, suggesting a promising area for the application of brominated pyrazole derivatives (Becerra, Abonía, & Castillo, 2022).
Neurodegenerative Disorders
Pyrazoline-containing compounds, by extension, potentially including brominated variants, have been identified as candidates for treating neurodegenerative diseases. Their neuroprotective properties and ability to inhibit key enzymes involved in Alzheimer's and Parkinson's diseases underscore the therapeutic relevance of this chemical class in addressing global health challenges related to neurodegeneration. This application exemplifies the critical need for continued research into pyrazole derivatives, including brominated versions, for their potential in medicinal chemistry (Ahsan et al., 2022).
Direcciones Futuras
The future directions for the study of “3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by imidazole derivatives, these compounds may have potential applications in the development of new drugs .
Propiedades
IUPAC Name |
3-bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4/c7-5-3-9-6-4(1-8)2-10-11(5)6/h2-3,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMHUAPDNAQRDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2N1)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5H-imidazo[1,2-b]pyrazole-7-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Oxo-3-[3-(trifluoromethyl)azetidin-1-yl]propyl]prop-2-enamide](/img/structure/B2723053.png)
![2,2,3,3,4,4,5,5,5-nonafluoro-N-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)pentanamide](/img/structure/B2723055.png)
![2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2723057.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2723058.png)



![1,3-Benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2723070.png)
![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2723071.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)
![N-ethyl-N-[4-({[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]amino}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2723073.png)


